molecular formula C13H14FNS B7541714 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine

2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine

Cat. No. B7541714
M. Wt: 235.32 g/mol
InChI Key: HDRZYOLOKVJHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 3-FA, is a synthetic compound that belongs to the family of amphetamines. It is a research chemical that is commonly used in scientific studies to investigate its biochemical and physiological effects on the human body.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine is similar to other amphetamines. It acts as a substrate for the monoamine transporters, leading to the release of monoamines such as dopamine, norepinephrine, and serotonin. This results in an increase in their extracellular concentrations, leading to the stimulation of their respective receptors. The release of dopamine is thought to be responsible for the rewarding effects of amphetamines, while the release of norepinephrine and serotonin is thought to be responsible for their stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine are similar to other amphetamines. It has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. It has also been reported to have potential therapeutic effects for the treatment of ADHD and depression. However, further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine in lab experiments include its availability, low cost, and similarity to other amphetamines. This makes it a useful reference compound for studying the structure-activity relationship of amphetamines. However, its limitations include its potential toxicity and lack of clinical data. Therefore, caution should be exercised when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the study of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine. These include investigating its potential therapeutic effects for the treatment of ADHD and depression, as well as its potential for abuse and addiction. Further research is also needed to understand its long-term effects on the human body and its potential toxicity. Additionally, the development of new analogs and derivatives of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine could lead to the discovery of new drugs with improved therapeutic potential.

Synthesis Methods

The synthesis of 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine involves the reaction between 3-thiophenemethyl bromide and 3-fluoroamphetamine in the presence of a base such as potassium carbonate. The resulting product is purified through recrystallization to obtain a white crystalline powder. The purity of the compound can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine is commonly used in scientific studies to investigate its effects on the human body. It is often used as a reference compound in studies that aim to understand the structure-activity relationship of amphetamines. 2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine has been shown to have similar effects to other amphetamines such as increased locomotor activity, hyperthermia, and anorexia. It has also been reported to have potential therapeutic effects for the treatment of attention deficit hyperactivity disorder (ADHD) and depression.

properties

IUPAC Name

2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNS/c14-13-3-1-2-11(8-13)4-6-15-9-12-5-7-16-10-12/h1-3,5,7-8,10,15H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRZYOLOKVJHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCNCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)-N-(thiophen-3-ylmethyl)ethanamine

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